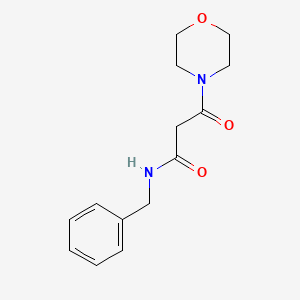
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione, also known as BIID, is a heterocyclic organic compound with a molecular formula of C14H16N2O2. It is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione is not fully understood. However, it has been proposed that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play important roles in DNA replication and neurotransmitter metabolism, respectively. Inhibition of these enzymes can lead to cell cycle arrest and neuronal dysfunction, which may explain the anticancer and neuroprotective effects of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione.
Biochemical and Physiological Effects
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. In vivo studies have shown that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its relatively simple synthesis process, which allows for easy production of large quantities of the compound. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its limited solubility in water, which may require the use of organic solvents or other solubilization methods.
Zukünftige Richtungen
There are several potential future directions for 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione research. One area of interest is the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione derivatives with improved solubility and/or potency. Additionally, further investigation into the mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione may lead to the discovery of novel therapeutic targets for cancer and neurodegenerative diseases. Finally, the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based drug delivery systems may improve the efficacy and specificity of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based therapies.
Synthesemethoden
The synthesis of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione involves the reaction of 2,4-thiazolidinedione with benzylamine and isopropylamine in the presence of a catalyst. The reaction produces 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione as a white crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-benzyl-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYYFUPNORDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-isopropylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)